molecular formula C8H5N3O3 B1499345 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 937012-15-2

5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1499345
CAS No.: 937012-15-2
M. Wt: 191.14 g/mol
InChI Key: HFIXKNUMEZNIIT-UHFFFAOYSA-N
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Description

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic aromatic organic compound characterized by a pyrrolo[2,3-b]pyridine core structure with a nitro group at the 5-position and a formyl group at the 3-position

Biochemical Analysis

Biochemical Properties

5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily due to the compound’s ability to form hydrogen bonds with key amino acid residues in the receptor’s active site, thereby blocking the receptor’s function.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, particularly breast cancer 4T1 cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. The compound binds to the active site of FGFRs, forming hydrogen bonds with specific amino acid residues . This binding inhibits the receptor’s kinase activity, preventing downstream signaling and leading to reduced cell proliferation and increased apoptosis . Additionally, the compound may influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been evaluated in laboratory settings. The compound is relatively stable when stored at low temperatures (0-8°C) and maintains its inhibitory activity over extended periods . In vitro studies have shown that the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over time, with significant effects observed after 24 hours of treatment . Long-term studies in vivo are needed to fully understand the compound’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of tumor growth in animal models of cancer . At higher doses, the compound may cause toxic or adverse effects, such as weight loss and organ toxicity, highlighting the importance of determining the optimal therapeutic dose

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may contribute to its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is taken up by cells through passive diffusion and may interact with transporters or binding proteins that facilitate its distribution . Once inside the cell, the compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity by directing it to specific cellular compartments . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions starting from simpler pyrrolo[2,3-b]pyridine derivatives. One common approach is the nitration of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde using nitric acid under controlled conditions to introduce the nitro group at the 5-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions at different positions on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).

  • Substitution: Electrophilic substitution may use reagents like bromine (Br2) or acyl chlorides, while nucleophilic substitution may involve alkyl halides.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Brominated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Research has explored the use of this compound and its derivatives in medicinal chemistry. It may serve as a precursor for drugs targeting various diseases, including cancer and bacterial infections.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the nitro group.

  • 5-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the formyl group.

  • 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde: Different position of the formyl group.

Uniqueness: 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both the nitro and formyl groups on the pyrrolo[2,3-b]pyridine core, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its continued study may lead to new discoveries and advancements in multiple fields.

Properties

IUPAC Name

5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-5-2-9-8-7(5)1-6(3-10-8)11(13)14/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIXKNUMEZNIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657815
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937012-15-2
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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